molecular formula C22H20N2O3S B11293974 2-amino-7-(benzyloxy)-6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one

2-amino-7-(benzyloxy)-6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one

Cat. No.: B11293974
M. Wt: 392.5 g/mol
InChI Key: GSRPHGJOWQFYIC-UHFFFAOYSA-N
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Description

2-amino-7-(benzyloxy)-6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by its unique structure, which includes a chromenone core, a benzyloxy group, an ethyl group, and a thiazolyl group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-7-(benzyloxy)-6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through a condensation reaction between a suitable phenol derivative and an appropriate diketone.

    Introduction of the Thiazolyl Group: The thiazolyl group can be introduced via a cyclization reaction involving a thioamide and a haloketone.

    Attachment of the Benzyloxy Group: The benzyloxy group can be attached through an etherification reaction using benzyl alcohol and a suitable leaving group.

    Incorporation of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl halide and a strong base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-amino-7-(benzyloxy)-6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

2-amino-7-(benzyloxy)-6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-7-(benzyloxy)-6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-amino-7-(benzyloxy)-6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one: shares structural similarities with other chromenone derivatives and thiazole-containing compounds.

    Chromenone Derivatives: Compounds with a chromenone core, such as flavonoids and coumarins, which exhibit various biological activities.

    Thiazole-Containing Compounds: Molecules with a thiazole ring, such as thiamine (vitamin B1) and certain antibiotics.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-amino-6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-7-phenylmethoxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3S/c1-3-15-9-16-18(10-17(15)26-11-14-7-5-4-6-8-14)27-21(23)19(20(16)25)22-24-13(2)12-28-22/h4-10,12H,3,11,23H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSRPHGJOWQFYIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1OCC3=CC=CC=C3)OC(=C(C2=O)C4=NC(=CS4)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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